(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione
CAS No.: 847952-36-7
Cat. No.: VC2646956
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847952-36-7 |
|---|---|
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | (8aS)-8a-methyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |
| Standard InChI | InChI=1S/C8H12N2O2/c1-8-3-2-4-10(8)6(11)5-9-7(8)12/h2-5H2,1H3,(H,9,12)/t8-/m0/s1 |
| Standard InChI Key | UTJZVQZVKYKIIL-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@@]12CCCN1C(=O)CNC2=O |
| SMILES | CC12CCCN1C(=O)CNC2=O |
| Canonical SMILES | CC12CCCN1C(=O)CNC2=O |
Introduction
Chemical Identity and Properties
Basic Identification Data
The compound is identified through several chemical descriptors that enable precise recognition and classification:
| Parameter | Value |
|---|---|
| CAS Number | 847952-36-7 |
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | (8aS)-8a-methyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |
| InChI | InChI=1S/C8H12N2O2/c1-8-3-2-4-10(8)6(11)5-9-7(8)12/h2-5H2,1H3,(H,9,12)/t8-/m0/s1 |
| InChIKey | UTJZVQZVKYKIIL-QMMMGPOBSA-N |
| SMILES | C[C@@]12CCCN1C(=O)CNC2=O |
The compound is also known by several synonyms including (8As)-8a-methyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione and PYRROLO[1,2-A]PYRAZINE-1,4-DIONE, HEXAHYDRO-8A-METHYL-, (8AS)- (9CI) .
Physical and Chemical Properties
The physical and chemical characteristics of this compound provide important insights into its behavior and handling requirements:
| Property | Value | Method |
|---|---|---|
| Physical State | Solid | Observed |
| Boiling Point | 426.2±34.0 °C | Predicted |
| Density | 1.26±0.1 g/cm³ | Predicted |
| pKa | 13.27±0.40 | Predicted |
| Recommended Storage Temperature | 0°C | Experimental |
The stereospecific (8aS) notation indicates the specific spatial arrangement of the methyl group at the 8a position, which is critical for understanding its three-dimensional structure and potential biological interactions .
Solubility Profile
The solubility characteristics of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione are summarized below:
| Solvent | Solubility |
|---|---|
| DMF (Dimethylformamide) | Soluble |
| DMSO (Dimethyl sulfoxide) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
This solubility profile indicates that the compound is generally soluble in polar organic solvents, making it amenable to various laboratory manipulations and formulation strategies .
Structural Analysis and Chemical Relationships
Structural Features
(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione possesses a bicyclic structure with distinctive features:
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A fused ring system consisting of a pyrrole ring and a piperazine ring
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Two carbonyl groups at positions 1 and 4, forming the diketopiperazine moiety
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A methyl substituent at the 8a position with a specific stereochemical configuration (S)
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A partially reduced (hexahydro) state of the bicyclic system
These structural elements contribute to the compound's chemical reactivity and biological properties .
Related Compounds
(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione belongs to a family of structurally related compounds:
| Compound | Molecular Formula | Distinctive Features |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione | C7H4N2O2 | Non-hydrogenated core structure |
| Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | C7H10N2O2 | Hexahydro derivative without methyl substituent |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | C10H16N2O2 | Contains isopropyl substitution at position 3 (also known as Cyclo(Pro-Val)) |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | C11H18N2O2 | Contains isobutyl substitution at position 3 (also known as Cyclo(Leu-Pro)) |
| (3S,8aS)-3-(1H-Indol-3-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | C16H17N3O2 | Contains tryptophan-derived substituent (also known as Cyclo(L-Trp L-Pro)) |
These structural relationships provide valuable context for understanding the potential biological activities and applications of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione .
Synthetic Approaches
While the search results don't provide specific synthesis methods for (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione, the synthesis of structurally related pyrrolopyrazinones provides valuable insights into potential approaches.
General Synthetic Pathways
Two main pathways have been described for the synthesis of pyrrolopyrazinones:
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Classical Approach (Path A): Starting from pyrrole-2-carboxamide derivatives (prepared by peptide coupling) followed by cyclization to establish the diketopiperazine functionality.
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Alternative Sequence (Path B): Beginning with a diketopiperazine precursor, performing a mild aldol condensation followed by pyrrole annulation and bicyclic ring fusion .
The second method offers advantages for creating substituted pyrrolodiketopiperazines as it allows for greater structural diversity.
Key Synthetic Considerations
For the synthesis of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione, several considerations are important:
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Stereocontrol at the 8a position to achieve the (S) configuration
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Control of the reduction state to achieve the hexahydro derivative
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Introduction of the methyl substituent at the appropriate synthetic stage
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Preservation of the diketopiperazine functionality during the synthesis
The development of efficient and stereoselective synthetic routes for this compound remains an active area of research.
Biological Activities and Applications
Antimicrobial Properties
While specific data on (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione is limited, structurally related compounds have demonstrated significant antimicrobial activities. For example, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from marine bacteria Bacillus tequilensis MSI45 has shown potent activity against multidrug-resistant Staphylococcus aureus:
| Parameter | Value |
|---|---|
| Minimum Inhibitory Concentration (MIC) | 15 ± 0.172 mg L⁻¹ |
| Minimum Bactericidal Concentration (MBC) | 20 ± 0.072 mg L⁻¹ |
This related compound also demonstrated non-hemolytic properties and high antioxidant activity, suggesting potential therapeutic applications with favorable safety profiles .
Research Applications
(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione serves as a valuable research tool in several contexts:
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Structure-Activity Relationship Studies: Helps establish correlations between structural features and biological activities
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Synthetic Methodology Development: Provides a challenging target for developing new synthetic approaches
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Medicinal Chemistry Research: Serves as a lead compound for the development of new therapeutic agents
| Package Size | Price Range (USD) |
|---|---|
| Various quantities | $74 - $846 |
These prices may vary based on purity, quantity, and supplier. Researchers should verify current pricing and availability directly with suppliers .
Analytical Methods and Characterization
Spectroscopic Analysis
Multiple spectroscopic techniques are employed for the identification and characterization of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione:
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns
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Nuclear Magnetic Resonance (NMR): Offers structural elucidation and confirmation of stereochemistry
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Infrared Spectroscopy (IR): Identifies functional groups, particularly the characteristic carbonyl absorptions of the diketopiperazine moiety
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UV-Visible Spectroscopy: Provides information on electronic transitions and chromophoric systems
Chromatographic Methods
Purification and analysis of (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione typically involve:
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High-Performance Liquid Chromatography (HPLC): For purification and quantitative analysis
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Thin-Layer Chromatography (TLC): For reaction monitoring and purity assessment
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Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives and metabolites
Current Research Trends and Future Perspectives
Emerging Research Directions
Current research on pyrrolo[1,2-a]pyrazine-1,4-dione derivatives, including (8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione, is expanding in several directions:
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Natural Product Discovery: Identification of these compounds from marine bacteria and other natural sources
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Synthetic Methodology Advancement: Development of more efficient and stereoselective synthetic routes
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Antimicrobial Resistance Research: Investigation of efficacy against multidrug-resistant pathogens
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Structure-Activity Relationship Studies: Systematic modification of structural features to optimize bioactivity
Future Research Opportunities
Several promising research avenues warrant further exploration:
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Target Identification: Elucidation of specific molecular targets and mechanisms of action
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Combination Therapies: Investigation of synergistic effects with existing antimicrobial agents
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Extended Bioactivity Profiling: Exploration of antitumor, antiviral, or other biological activities
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Formulation Development: Creation of optimized delivery systems to enhance bioavailability
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Metabolomic Studies: Investigation of biosynthetic pathways in natural producer organisms
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